molecular formula C8H16NOPS B5165184 2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile

2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile

Cat. No.: B5165184
M. Wt: 205.26 g/mol
InChI Key: UOXKTSUYIDMLSJ-UHFFFAOYSA-N
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Description

2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile is a chemical compound with the molecular formula C12H25O4PS2. It is known for its applications in various industrial processes, particularly as an additive in lubricants to reduce friction and wear under high load and temperature conditions .

Preparation Methods

The synthesis of 2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile involves several steps. One common method includes the reaction of 2-methylpropyl alcohol with phosphorus pentasulfide to form the corresponding phosphorothioate. This intermediate is then reacted with 2-methylpropyl bromide under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is crucial for its potential therapeutic applications and its role as an additive in lubricants .

Comparison with Similar Compounds

2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it highly effective in its applications.

Properties

IUPAC Name

2-[methyl(2-methylpropoxy)phosphinothioyl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NOPS/c1-7(2)6-10-11(4,12)8(3)5-9/h7-8H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXKTSUYIDMLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=S)(C)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NOPS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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